4-(2-Benzyloxyphenyl)-2-fluorophenol
Description
4-(2-Benzyloxyphenyl)-2-fluorophenol (CAS: 147803-47-2) is a fluorinated phenolic compound characterized by a benzyloxy group at the 2-position of one phenyl ring and a fluorine atom at the 2-position of the adjacent phenolic ring. Its molecular formula is C₁₉H₁₅FO₂, with a molecular weight of 294.32 g/mol .
Properties
IUPAC Name |
2-fluoro-4-(2-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-17-12-15(10-11-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGPLQCDNRZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684570 | |
| Record name | 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-41-7 | |
| Record name | 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Benzyloxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzyloxy group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 2-fluorophenol or modified benzyloxy derivatives.
Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzyloxy Derivatives
(a) 4-(4-Benzyl-1-piperazino)-2-fluorophenol (CAS: 1171917-76-2)
- Molecular Formula : C₁₇H₁₉FN₂O
- Key Features: Replaces the benzyloxy group with a piperazino-benzyl moiety.
- Properties: The piperazine ring introduces basicity, enhancing solubility in acidic conditions.
- Comparison: Unlike 4-(2-Benzyloxyphenyl)-2-fluorophenol, this compound lacks an ether group but offers nitrogen-based reactivity for drug design.
(b) (2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS: 1826110-02-4)
- Molecular Formula : C₁₄H₁₂F₂O₂
- Key Features : Contains a benzyloxy group at the 2-position and two additional fluorine atoms at 4- and 5-positions, along with a hydroxymethyl group.
- Properties : Increased fluorine content enhances lipophilicity and metabolic stability. The hydroxymethyl group allows for further functionalization (e.g., esterification) .
- Comparison: The additional fluorines may improve bioavailability compared to the monoflourinated target compound.
Fluorinated Phenolic Compounds with Ketone Moieties
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone
- Molecular Formula : C₁₄H₁₁FO₂
- Key Features: A benzophenone derivative with fluorine and methyl substituents.
- Properties : Exhibits anti-fungal and anti-inflammatory activities due to the electron-withdrawing fluorine and methyl groups. Crystal structure analysis reveals intermolecular O–H⋯O hydrogen bonding, influencing melting points .
- Comparison: The ketone group distinguishes it from 4-(2-Benzyloxyphenyl)-2-fluorophenol, offering UV-absorption properties useful in photochemical studies.
Boronic Acid and Halogen-Substituted Analogues
4-Benzyloxy-2,6-difluorophenylboronic Acid
- Molecular Formula : C₁₃H₁₁BF₂O₂
- Key Features : Boronic acid group at the phenyl ring with fluorine substituents.
- Properties : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. The boronic acid group enhances reactivity toward palladium catalysts .
- Comparison: The target compound lacks a boronic acid group, limiting its utility in coupling reactions but retaining phenolic acidity for nucleophilic substitutions.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
